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Compound of Interest

Compound Name: ATTO 590 amine

Cat. No.: B12378153 Get Quote

These application notes provide a detailed protocol for the covalent labeling of proteins with

ATTO 590, a fluorescent dye belonging to the rhodamine class. The primary method described

utilizes an N-hydroxysuccinimide (NHS) ester of ATTO 590, which efficiently reacts with primary

amino groups on the protein, such as the ε-amino group of lysine residues and the N-terminal

α-amino group, to form a stable amide bond.[1][2] This protocol is intended for researchers,

scientists, and drug development professionals requiring fluorescently labeled proteins for

various downstream applications, including fluorescence microscopy, single-molecule

detection, and flow cytometry.[3][4][5]

Spectroscopic and Physicochemical Properties of
ATTO 590
The quantitative data for ATTO 590 are summarized in the table below. These values are

crucial for calculating the degree of labeling (DOL) and for experimental setup in fluorescence-

based assays.
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Property Value Reference

Molecular Weight (MW) of

NHS-ester
788 g/mol [3]

Maximum Absorption

Wavelength (λabs)
593 nm [3][4]

Molar Extinction Coefficient

(εmax)
1.2 x 10⁵ M⁻¹ cm⁻¹ [3][4]

Maximum Fluorescence

Wavelength (λfl)
622 nm [3][4]

Fluorescence Quantum Yield

(ηfl)
80% [3][4]

Fluorescence Lifetime (τfl) 3.7 ns [3][4]

Correction Factor at 260 nm

(CF₂₆₀)
0.39 [3][4]

Correction Factor at 280 nm

(CF₂₈₀)
0.43 [3][4]

Experimental Protocol: Amine Labeling of Proteins
with ATTO 590 NHS-Ester
This protocol is optimized for labeling 1 mg of a typical protein. Adjustments may be necessary

depending on the specific protein and desired degree of labeling.

Materials and Reagents
ATTO 590 NHS-ester

Protein of interest

Amine-free, anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3]

Labeling Buffer: 0.1 M sodium bicarbonate buffer, pH 8.2 - 8.5[1]
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Purification/Elution Buffer: Phosphate-Buffered Saline (PBS), pH 7.4[6]

Gel filtration column (e.g., Sephadex G-25) or dialysis equipment[1]

Procedure
Protein Preparation:

Dissolve the protein in the labeling buffer at a concentration of 2-10 mg/mL.[1][3] Optimal

labeling efficiency is achieved at higher protein concentrations.[1]

Ensure the protein solution is free from amine-containing substances like Tris or glycine,

as these will compete with the labeling reaction.[3][6] If necessary, dialyze the protein

against PBS and then adjust the pH with 1 M sodium bicarbonate.[3]

ATTO 590 NHS-Ester Stock Solution Preparation:

Immediately before use, dissolve 1 mg of ATTO 590 NHS-ester in 50-200 µL of anhydrous,

amine-free DMF or DMSO to create a stock solution of 5-20 mg/mL.[3][6] This solution is

sensitive to moisture and should be prepared fresh.[6]

Labeling Reaction:

While gently vortexing, add the appropriate amount of the ATTO 590 NHS-ester stock

solution to the protein solution. A 2-fold molar excess of the dye over the protein is a good

starting point for antibodies.[3] The optimal dye/protein ratio can vary and may require

optimization.[3]

Incubate the reaction for 30-60 minutes at room temperature, protected from light.[1][3]

Constant, gentle stirring during incubation is recommended.[3]

Purification of the Labeled Protein:

Separate the ATTO 590-labeled protein from the unreacted dye using a gel filtration

column (e.g., Sephadex G-25) pre-equilibrated with PBS.[1][6]

Elute the conjugate with PBS. The first colored, fluorescent band to elute is the labeled

protein.[6] A slower-moving band corresponds to the free, hydrolyzed dye.[6]
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Alternatively, purification can be achieved through dialysis or the use of spin

concentrators.[1]

Storage:

Store the purified ATTO 590-protein conjugate under the same conditions as the unlabeled

protein, typically at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

Protect from light.

Calculation of Degree of Labeling (DOL)
The DOL, which represents the average number of dye molecules per protein molecule, can be

determined spectrophotometrically.

Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the absorption

maximum of ATTO 590, which is 593 nm (A₅₉₃).

Calculate the concentration of the dye:

Dye Concentration (M) = A₅₉₃ / (120,000 M⁻¹cm⁻¹ * path length)

Calculate the concentration of the protein, correcting for the dye's absorbance at 280 nm:

Protein Concentration (M) = [A₂₈₀ - (A₅₉₃ * CF₂₈₀)] / (ε_protein * path length)

Where ε_protein is the molar extinction coefficient of the protein at 280 nm and CF₂₈₀ for

ATTO 590 is 0.43.[3][4]

Calculate the DOL:

DOL = Dye Concentration / Protein Concentration

For most applications, a DOL of 1 to 4 is desirable.[1]

Alternative Labeling Chemistries
While amine labeling is the most common method, ATTO 590 is also available with other

reactive groups for targeting different functional moieties on a protein. For instance, ATTO 590
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maleimide can be used to specifically label free thiol groups of cysteine residues.[2][5] This

approach is often more specific due to the lower abundance of cysteines compared to lysines.

[2] The optimal pH for maleimide labeling is between 7.0 and 7.5.[2]

Experimental Workflow and Signaling Pathway
Diagrams
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Caption: Workflow for ATTO 590 amine protein labeling.
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Caption: Reaction of ATTO 590 NHS-ester with a primary amine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12378153#atto-590-amine-protein-labeling-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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